Enhanced FXIIa Inhibition vs. RA
FXIIa-IN-1 (Compound 22) inhibits human FXIIa with an IC50 of 32 ± 8 nM, representing a 3.4-fold improvement in potency over the previously reported FXIIa inhibitor RA (IC50 = 110 ± 10 nM) when evaluated under identical chromogenic substrate hydrolysis assay conditions (pH 7.4, 37°C) [1]. The enhanced potency of FXIIa-IN-1 is attributed to the incorporation of a para-fluoro substituent on the phenyl ring, which optimizes both size and lipophilicity for interactions within the FXIIa active site [1].
| Evidence Dimension | In vitro FXIIa inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 32 ± 8 nM |
| Comparator Or Baseline | Inhibitor RA: 110 ± 10 nM |
| Quantified Difference | 3.4-fold more potent |
| Conditions | Chromogenic substrate hydrolysis assay, pH 7.4, 37°C |
Why This Matters
Higher potency at lower concentrations reduces the required dosage in experimental systems, minimizing potential off-target effects and compound solubility issues, thereby increasing assay robustness and reproducibility.
- [1] Davoine C, et al. New Triazole-Based Potent Inhibitors of Human Factor XIIa as Anticoagulants. ACS Medicinal Chemistry Letters. 2024;15(2):234-241. View Source
